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Compound of Interest

Compound Name: Arcyriaflavin A

Cat. No.: B1665606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and structural
elucidation of Arcyriaflavin F, a dihydroxylated indolocarbazole natural product. The information
presented is primarily derived from the recent discovery and characterization of its biosynthetic
pathway from Streptomyces venezuelae ATCC 10712. This document details the genetic basis
for Arcyriaflavin F production, the enzymatic transformation involved, its structural properties,
and the experimental protocols utilized for its characterization.

Introduction

Indolocarbazoles are a class of natural products known for their wide range of biological
activities, making them attractive scaffolds for drug development. A key feature of their
biosynthesis is the enzymatic modification of the core indolocarbazole structure by various
tailoring enzymes, which contributes to the structural diversity and biological specificity of these
compounds. Arcyriaflavin F is a recently identified member of this family, distinguished by
dihydroxylation at the C-5 and C-5' positions of the indole rings. Its biosynthesis has been
elucidated through the heterologous expression of a specific biosynthetic gene cluster (BGC)
from Streptomyces venezuelae ATCC 10712.[1][2][3][4]

Biosynthesis of Arcyriaflavin F

The biosynthesis of Arcyriaflavin F is encoded by the acfXODCP gene cluster in S. venezuelae.
[1][2][3] The core indolocarbazole scaffold, Arcyriaflavin A, is synthesized by the enzymes
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encoded by the acfODCP genes. The final and defining step in Arcyriaflavin F biosynthesis is
the regioselective dihydroxylation of Arcyriaflavin A. This reaction is catalyzed by AcfX, a
flavin-dependent monooxygenase.[1][2][3] This is distinct from other known indolocarbazole
hydroxylases, such as EspX, which catalyzes only a single hydroxylation.[1][2][3]

Biosynthetic Pathway

The logical flow of the terminal step in Arcyriaflavin F's biosynthesis is depicted below.

Biosynthetic Pathway of Arcyriaflavin F
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Caption: The enzymatic conversion of Arcyriaflavin A to Arcyriaflavin F by the
monooxygenase AcfX.

Structure of Arcyriaflavin F

The structure of Arcyriaflavin F was elucidated through a combination of mass spectrometry
and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry
confirmed the molecular formula, and detailed 1D and 2D NMR experiments established the
precise connectivity and the positions of the hydroxyl groups.

Quantitative Data

The structural characterization of Arcyriaflavin F is supported by the following quantitative data
derived from mass spectrometry and NMR analysis.

Table 1: Mass Spectrometry Data for Arcyriaflavin F
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Parameter Value
lonization Mode ESI+
[M+H]* (m/z) 358.08
Molecular Formula C20H11N304

Data sourced from Lai et al., 2024.[4]

Table 2: 1H and 3C NMR Spectroscopic Data for Arcyriaflavin F (in DMSO-de)

13C Chemical 'H Chemical

Atom No. Shift (dc) Shift (6H) Multiplicity J (Hz)
[Ppm] [Ppm]

1,r 120.9 10.85 S

2,2 122.9 - -

3,3 114.7 - -

3a, 3a' 124.9 - -

4,4 1119 7.02 dd 84,1.0

55 145.2 - -

6, 6' 114.3 7.59 d 8.4

7,7 120.5 8.40 d 8.4

7a, 7a' 136.9 - -

12b, 12b' 128.1 - -

13a, 13a' 108.6 - -

57 1711 - -

6 - 11.4 s

5-OH, 5'-OH - 9.2 S
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Data sourced from the supplementary information of Lai et al., 2024.[4]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the

production and characterization of Arcyriaflavin F.

Cloning of the acfXODCP Gene Cluster

The workflow for cloning the biosynthetic gene cluster is outlined below.

Gene Cluster Cloning Workflow

DNA Preparation
Genomic DNA isolation
from S. venezuelae
PCR andvAssemny

PCR amplification of
acfXODCP gene cluster

Gibson Assembly into
expression vector
Transformaiion and Verification

Transformation into
E. coli
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Caption: A simplified workflow for the cloning of the act’XODCP gene cluster.
Methodology:

o Genomic DNA Extraction: High-quality genomic DNA was isolated from S. venezuelae ATCC
10712.

o PCR Amplification: The acfXODCP gene cluster was amplified from the genomic DNA using
high-fidelity DNA polymerase and specific primers.

o Vector Integration: The amplified gene cluster was cloned into a suitable E. coli-
Streptomyces shuttle vector, such as pSET152, using Gibson Assembly or a similar
seamless cloning method.

» Transformation and Verification: The resulting construct was transformed into E. coli for
plasmid propagation and subsequently verified by Sanger sequencing to ensure the integrity
of the cloned gene cluster.

Heterologous Expression in Streptomyces coelicolor

Host Strain:Streptomyces coelicolor M1152, a strain engineered for enhanced heterologous
expression of secondary metabolite gene clusters, was used as the host.

Methodology:

o Conjugation: The expression vector containing the act’XODCP gene cluster was transferred
from the E. coli donor strain to S. coelicolor M1152 via intergeneric conjugation.

o Selection: Exconjugants were selected on MS agar plates containing the appropriate
antibiotic for plasmid selection.

o Fermentation: For production, a scaled-up culture was initiated. Spores of the recombinant
S. coelicolor M1152 strain were used to inoculate a suitable liquid medium (e.g., MR5
medium). The culture was incubated for several days under optimal conditions for secondary
metabolite production (e.g., 30°C with shaking).

Purification and Structural Elucidation of Arcyriaflavin F
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Methodology:

o Extraction: After fermentation, the culture broth was harvested. The mycelium was separated
by centrifugation, and the supernatant was extracted with an organic solvent such as ethyl
acetate. The mycelial pellet was also extracted separately. The organic extracts were
combined and evaporated to dryness.

o Chromatographic Purification: The crude extract was subjected to purification using High-
Performance Liquid Chromatography (HPLC). A C18 reverse-phase column was typically
used with a gradient of water and acetonitrile (both often containing a small percentage of
formic acid) to separate the metabolites. Fractions were collected and analyzed by LC-MS.

e Structural Analysis:

o Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry
(HRESIMS) was used to determine the exact mass and molecular formula of the purified
compound.

o Nuclear Magnetic Resonance (NMR): The purified Arcyriaflavin F was dissolved in a
deuterated solvent (e.g., DMSO-ds). A suite of NMR experiments, including *H, 3C, COSY,
HSQC, and HMBC, were performed to determine the complete chemical structure.

Conclusion

The successful heterologous expression of the actXODCP gene cluster from S. venezuelae
has not only led to the discovery of a new indolocarbazole, Arcyriaflavin F, but has also
identified a novel regioselective C-5/C-5' dihydroxylating enzyme, AcfX. This work provides
valuable insights into the enzymatic machinery that generates structural diversity in this
important class of natural products. The detailed protocols and structural data presented in this
guide serve as a valuable resource for researchers in natural product chemistry, synthetic
biology, and drug discovery who are interested in the study and potential applications of
Arcyriaflavin F and related indolocarbazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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